N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide
Description
化学身份与命名法
系统IUPAC命名与结构式解析
该化合物的IUPAC系统命名基于其分子骨架与取代基位置。主链为乙酰胺结构,其氮原子连接一个含二甲氨基与呋喃环的乙基侧链,同时乙酰基氧原子连接4-乙基苯氧基团。具体命名规则如下:
- 母体结构 :乙酰胺(Acetamide)作为核心功能基团
- 取代基定位 :
- 乙酰胺氮原子连接2-(二甲氨基)-2-(呋喃-2-基)乙基侧链
- 乙酰基氧原子连接4-乙基苯氧基(4-ethylphenoxy)
据此推导的系统命名为:
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide
该命名与PubChem中结构类似物CID 60378537(4-碘苯氧基类似物)的命名体系一致,仅苯环取代基由碘变为乙基。
结构式分析显示分子包含三个关键区域:
- 二甲氨基-呋喃乙基单元 :侧链中二甲氨基(N(CH₃)₂)与呋喃环(C₄H₃O)通过乙基桥连接,形成手性中心
- 乙酰胺连接单元 :作为中枢连接点,协调两侧取代基的空间排布
- 4-乙基苯氧基单元 :苯环对位乙基取代,影响分子亲脂性与立体效应
替代名称与注册信息
目前公开数据库中尚未收录该化合物的完整注册信息。参考结构类似物:
- PubChem CID 4882512 :含三氟甲基苯基的类似物使用"AKOS017039623"作为供应商编号
- PubChem CID 110690711 :含二甲氧基苯基的类似物采用"AKOS027595311"作为标识码
基于此,推测该化合物可能存在的替代名称包括:
- 2-(4-乙基苯氧基)-N-[2-(二甲氨基)-2-(呋喃-2-基)乙基]乙酰胺
- 4-乙基苯氧基-二甲氨基呋喃乙基乙酰胺
注册编号方面,需关注CAS登记号的空缺现状。类似化合物如CID 89578(2-(二甲氨基)-N-(2,6-二甲基苯基)乙酰胺)具有CAS 21236-54-4,提示该化合物可能尚未完成标准化登记流程。
分子式与分子量计算
通过结构解析进行理论计算:
- 分子式 :C₁₈H₂₄N₂O₃
- 核心乙酰胺:C₂H₅NO
- 2-(二甲氨基)-2-(呋喃-2-基)乙基:C₈H₁₂N₂O
- 4-乙基苯氧基:C₈H₇O
- 分子量 :316.39 g/mol(计算依据:C(12.01)×18 + H(1.008)×24 + N(14.01)×2 + O(16.00)×3)
对比类似物验证计算准确性:
- CID 60378537 (C₁₆H₁₉IN₂O₃):分子量414.24 g/mol
- CID 4882512 (C₁₇H₁₉F₃N₂O₂):分子量340.34 g/mol
计算结果符合取代基质量差异规律,乙基(-C₂H₅)替代碘原子(126.90 g/mol)导致分子量减少约90 g/mol,与理论值一致。
表1 结构类似物分子参数对比
| 化合物标识 | 分子式 | 分子量(g/mol) | 取代基特征 |
|---|---|---|---|
| 目标化合物 | C₁₈H₂₄N₂O₃ | 316.39 | 4-乙基苯氧基 |
| PubChem CID 60378537 | C₁₆H₁₉IN₂O₃ | 414.24 | 4-碘苯氧基 |
| PubChem CID 4882512 | C₁₇H₁₉F₃N₂O₂ | 340.34 | 3-三氟甲基苯基 |
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H24N2O3/c1-4-14-7-9-15(10-8-14)23-13-18(21)19-12-16(20(2)3)17-6-5-11-22-17/h5-11,16H,4,12-13H2,1-3H3,(H,19,21) |
InChI Key |
NZPKXBIZUOBOOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Ethylphenoxyacetamide Moiety
The 4-ethylphenoxyacetamide segment is synthesized via nucleophilic aromatic substitution or alkylation. A common approach involves reacting 4-ethylphenol with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (60–90°C, 6–12 hours), yielding 2-chloro-N-(4-ethylphenoxy)acetamide as an intermediate. Subsequent displacement of the chloride with the amine component completes the synthesis.
Key Reaction:
Synthesis of the N-[2-(Dimethylamino)-2-(Furan-2-yl)ethyl] Amine
The amine moiety is typically prepared via Mannich reaction or reductive amination :
-
Mannich Reaction : Furan-2-carbaldehyde reacts with dimethylamine and formaldehyde in ethanol/water, forming 2-(dimethylaminomethyl)furan . This intermediate undergoes further alkylation or reduction to introduce the ethyl backbone.
-
Reductive Amination : Furan-2-yl ketone is treated with dimethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the secondary amine.
Optimization Note : The use of phase-transfer catalysts (e.g., polyethylene glycol) improves yields by facilitating interfacial reactions.
Coupling Strategies for Amide Bond Formation
Acid Chloride Route
The 2-(4-ethylphenoxy)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The chloride intermediate is then reacted with N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine in the presence of triethylamine (Et₃N) to scavenge HCl.
Conditions :
Coupling Reagent-Assisted Synthesis
Carbodiimide-based reagents such as EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) enable direct coupling of the carboxylic acid and amine without isolating the acid chloride. This method reduces side reactions and enhances purity.
Typical Protocol :
-
Dissolve 2-(4-ethylphenoxy)acetic acid (1 eq) and EDCI (1.2 eq) in DCM.
-
Add HOBt (1.1 eq) and stir for 30 minutes.
-
Introduce the amine (1 eq) and react for 12–24 hours at room temperature.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Acid Chloride Route | High reactivity, short reaction time | Requires handling corrosive reagents | 65–78 |
| EDCI/HOBt Coupling | Mild conditions, high purity | Higher cost of reagents | 70–85 |
| One-Pot Alkylation | Simplified workflow | Lower yields due to side reactions | 50–60 |
Critical Parameters Influencing Yield and Purity
Solvent Selection
Temperature Control
Purification Techniques
-
Column Chromatography : Effective for separating unreacted amine and byproducts (e.g., urea derivatives from carbodiimides).
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Scalability and Industrial Relevance
Large-scale synthesis prioritizes cost-efficiency and safety. The EDCI/HOBt method is preferred for its reproducibility, though the acid chloride route remains viable for facilities equipped to handle hazardous reagents. Recent patents highlight the use of continuous-flow reactors to improve throughput and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The dimethylamino group can be reduced to form primary amines.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Antitumor Activity
Compound 1h (N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide)
- Structural Features: Dimethylaminoethyl side chain, fused furan-quinolinone core.
- Activity : IC50 values of 14.45 μM (P388 leukemia) and 20.54 μM (A549 lung cancer) , significantly better than the parent compound (>100 μM) .
- Comparison: The dimethylaminoethyl group in both compounds enhances solubility and cellular uptake. The target compound’s 4-ethylphenoxy group may improve lipophilicity and membrane permeability compared to 1h’s quinolinone core.
Amonafide Analogues (5-/6-Substituted Naphthalimides)
- Structural Features: Naphthalimide core with alkyl/aryl amino substituents.
- Activity : IC50 values as low as 0.23 μM (P388D1 leukemia) , outperforming amonafide (IC50 = 0.68 μM) .
- Comparison: The target compound lacks the planar naphthalimide structure but retains the dimethylamino group for DNA interaction, suggesting a different mechanism (e.g., kinase inhibition vs. intercalation).
ABCG2 Inhibitors (PZ Series)
PZ-34 and PZ-38
- Structural Features: PZ-34: Quinoline-carbohydrazide with 4-ethoxyphenyl and furanamide groups. PZ-38: Imidazolyl-sulfanylacetamide with dimethylaminobenzylidene.
- Activity : Reverse multidrug resistance in cancer by inhibiting ABCG2 efflux pumps .
- Comparison: The target compound’s 4-ethylphenoxy group may mimic PZ-34’s ethoxyphenyl moiety in hydrophobic interactions, while its furan ring could engage in π-stacking akin to PZ-38’s benzylidene group.
Ranitidine-Related Compounds
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Structural Features: Furan-linked dimethylamino group, nitroacetamide tail.
- Comparison: The target compound’s 4-ethylphenoxy group replaces the nitroacetamide, possibly reducing nitro group-associated toxicity while retaining furan-mediated binding.
Miscellaneous Acetamide Derivatives
N-(Furan-2-ylmethyl)-2-[4-[[(4-Methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide
- Structural Features : Sulfonylhydrazine linker, 4-methylphenyl group.
- Properties: Molecular weight = 427.5, XLogP3 = 2.8, hydrogen bond donors = 2 .
- Comparison: The target compound’s 4-ethylphenoxy group may confer higher metabolic stability than the sulfonylhydrazine moiety, which is prone to enzymatic cleavage.
N-[4-Methylphenyl]-2-(Diethylamino)acetamide
- Structural Features: Diethylamino group, 4-methylphenyl substituent.
- Properties : Molecular weight = 220.31, simpler structure .
- Comparison: The dimethylaminoethyl group in the target compound likely enhances water solubility compared to diethylamino, while the 4-ethylphenoxy group increases steric bulk for selective target engagement.
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with precursors like 4-ethylphenol and 2-(dimethylamino)-2-(furan-2-yl)ethylamine. Key intermediates include the acetyl chloride derivative of 4-ethylphenol, which undergoes nucleophilic substitution with the amine group. Reaction conditions (e.g., solvent choice, temperature) significantly influence yield and purity. For example, dichloromethane or ethanol as solvents and catalysts like DMAP (dimethylaminopyridine) may enhance efficiency .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- NMR Spectroscopy : Critical for verifying the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and furan protons (δ ~6.3–7.4 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.
- HPLC : Assesses purity (>95% recommended for pharmacological studies) .
| Technique | Target Groups | Key Signals |
|---|---|---|
| ¹H NMR | Dimethylamino, Furan | δ 2.2–2.5 (N(CH₃)₂), δ 6.3–7.4 (furan) |
| IR | Carbonyl, Ether | ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C) |
| HPLC | Purity | Retention time matching reference standard |
Q. What functional groups contribute to its potential biological interactions?
The dimethylamino group enables hydrogen bonding and electrostatic interactions, while the furan and 4-ethylphenoxy moieties contribute to hydrophobic interactions. These groups enhance binding affinity to enzymes or receptors, such as kinase or GPCR targets .
Q. What are standard purity assessment methods post-synthesis?
Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, MS) methods. For example, HPLC with a C18 column (acetonitrile/water gradient) quantifies impurities, while NMR identifies structural anomalies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of acetyl chloride intermediates).
- Automated Systems : Control parameters like temperature (±1°C) and reagent stoichiometry (e.g., 1.1:1 amine:acyl chloride ratio).
- Catalysts : Use DMAP to accelerate acylation .
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Time | 12–24 h | 2–4 h |
| Scalability | Limited | High |
Q. How to resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, cell line variability). Strategies:
- Dose-Response Curves : Validate activity across concentrations (e.g., IC₅₀ in nM vs. µM ranges).
- Orthogonal Assays : Confirm enzyme inhibition via fluorometric and radiometric methods.
- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
Q. What methodological considerations apply to in vitro pharmacological studies?
- Cell Lines : Use clinically relevant models (e.g., HEK293 for GPCR studies).
- Controls : Include positive (known inhibitors) and vehicle controls.
- Endpoints : Measure cAMP levels for GPCR activity or phosphorylation for kinase targets .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., furan vs. aromatic protons).
- X-ray Crystallography : Confirm stereochemistry if crystallization is feasible (e.g., compare with analogs in ).
- High-Resolution MS : Verify molecular formula (e.g., C₁₉H₂₆N₂O₃) .
Q. What role does computational modeling play in predicting biological interactions?
- Docking Simulations : Identify binding poses in enzyme active sites (e.g., using AutoDock Vina).
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
- QSAR Models : Optimize substituents (e.g., ethylphenoxy vs. methoxyphenyl) for potency .
Q. How to systematically evaluate compound stability under experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12).
- LC-MS Analysis : Monitor degradation products (e.g., hydrolysis of acetamide to carboxylic acid).
- Storage Recommendations : -20°C in anhydrous DMSO to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
